1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the family of bicyclic nitrogen heterocycles and features a pyrrolidine-2,5-dione moiety, making it particularly valuable for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multiple steps starting from readily available precursors. A common route involves the initial formation of the 8-azabicyclo[3.2.1]octane skeleton, followed by the introduction of the 2-(o-tolyloxy)acetyl group via acylation reactions. The final step often includes cyclization to introduce the pyrrolidine-2,5-dione structure under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Catalysts and solvents are selected to enhance reaction efficiency while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: It can be reduced using hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve halides or other leaving groups in the presence of suitable nucleophiles.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while reduction typically results in the addition of hydrogen atoms to the structure.
Scientific Research Applications
This compound finds applications in a broad range of scientific research areas:
Chemistry
It is utilized as a building block for synthesizing more complex molecules and exploring reaction mechanisms.
Biology
It serves as a probe molecule for studying biological pathways and interactions with enzymes and receptors.
Medicine
Its structural features make it a candidate for developing pharmaceuticals targeting neurological and psychological disorders.
Industry
The compound is employed in the development of advanced materials and in the synthesis of specialty chemicals with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors in biological systems. The mechanism often involves binding to active sites, altering protein function, and modulating biochemical pathways. Detailed studies have revealed that it can influence neurotransmitter release and uptake, making it a potential therapeutic agent for neurological conditions.
Comparison with Similar Compounds
When compared to other bicyclic nitrogen heterocycles, 1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its unique functional groups and structural configuration, which impart distinct chemical reactivity and biological activity. Similar compounds include various azabicyclo[3.2.1]octane derivatives and pyrrolidine-based molecules, each with their own specific applications and properties.
Conclusion
This compound is a multifaceted compound with significant potential across several scientific disciplines. Its synthesis, reactivity, and applications make it a valuable subject of study in contemporary research.
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Properties
IUPAC Name |
1-[8-[2-(2-methylphenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-13-4-2-3-5-17(13)26-12-20(25)21-14-6-7-15(21)11-16(10-14)22-18(23)8-9-19(22)24/h2-5,14-16H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVYUHCXTCGDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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